(3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol
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Overview
Description
- “(3-(4-Methoxyphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol,” also known as mequinol or 4-methoxyphenol , has the chemical formula CH₃OC₆H₄OH.
- It is a phenol with a methoxy group in the para position.
- Mequinol is a colorless solid used in dermatology and organic chemistry .
Preparation Methods
- One synthetic route involves the reaction of p-benzoquinone with methanol via a free radical reaction, yielding 4-methoxyphenol .
- Another method employs a four-step synthesis to obtain 1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride (also known as SKF-96365), which inhibits store-operated Ca²⁺ entry (SOCE) channels .
Chemical Reactions Analysis
- Mequinol can act as a polymerization inhibitor in organic chemistry, particularly for acrylates or styrene monomers .
- Its major reactions include oxidation, reduction, and substitution processes.
Scientific Research Applications
- Mequinol is commonly used in dermatology for skin depigmentation. It’s often combined with tretinoin, a topical retinoid, to treat liver spots and vitiligo .
- In organic chemistry, it serves as a useful reagent for various reactions.
Mechanism of Action
- Mequinol’s mechanism of action involves inhibiting SOCE channels, which regulate cellular calcium levels. It affects processes like cell proliferation, differentiation, and gene expression .
Comparison with Similar Compounds
- Similar compounds include other phenols and related derivatives. For instance:
(4-Methoxyphenyl)propanoyl chloride: is structurally related and used in various applications.
(3-Methoxyphenyl)-1-propanol: is another compound with a similar phenolic structure.
Properties
CAS No. |
618383-19-0 |
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Molecular Formula |
C18H18N2O2 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
[3-(4-methoxyphenyl)-1-(4-methylphenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C18H18N2O2/c1-13-3-7-16(8-4-13)20-11-15(12-21)18(19-20)14-5-9-17(22-2)10-6-14/h3-11,21H,12H2,1-2H3 |
InChI Key |
DLEIUQUGCGOWMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC)CO |
Origin of Product |
United States |
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